3-Phenylpyrrolidine-2,5-dione
Overview
Description
3-Phenylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H9NO2 . It is a pharmacologically relevant metabolite of the clinically used antiepileptic drug phensuximide .
Synthesis Analysis
There are several methods for the preparation of pyrrolidine-2,5-dione analogs . Some protocols use reagents which require special conditions such as different pH or higher temperatures . A research reported a facile method for the synthesis of pyrrolidine-2,5-dione derivatives . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .
Molecular Structure Analysis
In 1973, Argay and Kálmán described an orthorhombic modification (Polymorph I) of rac-PPD with one molecule in the asymmetric unit (Pna21; Z’ = 1) and mentioned the existence of another, monoclinic modification (Polymorph II) . By varying the crystallization conditions, diffraction-quality crystals of the monoclinic Polymorph II (P21/c; Z’ = 2) and of novel triclinic Polymorph III (P-1; Z’ = 3) were obtained .
Chemical Reactions Analysis
The aim of an investigation was to prepare some pyrrolidine-2,5-dione derivatives from N-hydroxysuccinimide using some chemical tools to evaluate their biological activity against some bacteria strains . The results indicate that protocols used for synthesis of pyrrolidine-2,5-dione analogs do not require special conditions .
Physical And Chemical Properties Analysis
3-Phenylpyrrolidine-2,5-dione is a solid substance . It has a molecular weight of 175.19 .
Scientific Research Applications
Antibacterial Activity
3-Phenylpyrrolidine-2,5-dione derivatives have shown significant biological activity against Gram-negative bacteria . The compounds synthesized from N-hydroxysuccinimide were found to decrease the growth of Gram-negative bacteria .
Aromatase Inhibition
3-Phenylpyrrolidine-2,5-dione (WSP3), a known reversible inhibitor of P450 aromatase, was modified to resemble 10β-prop-2-ynylestr-4-ene-3,17-dione (PED), a mechanism-based inactivator of the enzyme . Some of the 3-(prop-2-ynyl) compounds demonstrated reversible activity .
Antiepileptic Drug Metabolite
3-Phenylpyrrolidine-2,5-dione is the pharmacologically relevant metabolite of the clinically used antiepileptic drug phensuximide .
Synthesis of Heterocyclic Compounds
Pyrrolidine-2,5-diones derivatives, including 3-Phenylpyrrolidine-2,5-dione, are an important class of heterocyclic compounds with different applications in medicinal chemistry .
Therapeutic Applications
Several pyrrolidine-2,5-diones have been prepared for therapeutic purposes such as diabetes, inflammation, epilepsy, cancer, pain, depression, and infectious diseases .
Synthesis of Isoxazole Derivatives
In one research, an isoxazole derivative was synthesized from N-Hydroxysuccinimide and 3-ethynylaniline in the presence of dimethylformamide .
Future Directions
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
3-Phenylpyrrolidine-2,5-dione (PPD) is a pharmacologically relevant metabolite of the clinically used antiepileptic drug phensuximide
Mode of Action
The exact mode of action of PPD is not well-documented. As a derivative of phensuximide, it may share a similar mechanism, which involves the inhibition of T-type calcium channels. This action reduces the abnormal electrical activity in the brain, thereby controlling seizures .
Biochemical Pathways
By inhibiting T-type calcium channels, it may prevent the excessive influx of calcium ions into neurons, thus reducing neuronal excitability and the likelihood of seizure occurrence .
Pharmacokinetics
Phensuximide is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
This action can help control seizures in individuals with epilepsy .
Action Environment
Factors such as ph, temperature, and the presence of other drugs could potentially affect its stability and efficacy .
properties
IUPAC Name |
3-phenylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWNQYFMNGPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340970 | |
Record name | 3-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidine-2,5-dione | |
CAS RN |
3464-18-4 | |
Record name | 3-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 3-phenylpyrrolidine-2,5-dione derivatives in medicinal chemistry?
A1: 3-Phenylpyrrolidine-2,5-dione derivatives, also known as succinimides, have shown potential as anticonvulsant agents. [, , , ] This potential stems from their ability to modulate neuronal excitability, although the precise mechanism of action is still under investigation. Research also explores their potential as aromatase inhibitors for hormone-dependent breast cancer treatment. [, ]
Q2: How does the structure of 3-phenylpyrrolidine-2,5-dione influence its biological activity, particularly as an anticonvulsant?
A2: Studies have demonstrated that introducing substituents on the nitrogen atom or the phenyl ring of 3-phenylpyrrolidine-2,5-dione can significantly impact its anticonvulsant activity. For instance, N-Mannich bases derived from this core structure exhibited promising anticonvulsant profiles in animal models. [, ] Similarly, incorporating various electron-donating heteroatoms on the phenyl ring was explored for aromatase inhibition. [] Further research is crucial to understand the precise structure-activity relationships and optimize these compounds for therapeutic applications.
Q3: Have there been any crystallographic studies on 3-phenylpyrrolidine-2,5-dione and its derivatives? What insights do they provide?
A3: Yes, several studies have explored the crystal structures of 3-phenylpyrrolidine-2,5-dione and its derivatives. [, , , ] These studies reveal that the five-membered ring typically adopts an envelope conformation, and the phenyl ring substituent's orientation can vary. Crystallographic data helps understand the molecular packing, hydrogen bonding patterns, and conformational preferences, which can influence physicochemical properties and potentially biological activity.
Q4: What spectroscopic techniques are commonly employed to characterize 3-phenylpyrrolidine-2,5-dione derivatives?
A4: Researchers often employ a combination of spectroscopic techniques, including UV, FT-IR, 1H NMR, and 13C NMR spectroscopy, to characterize 3-phenylpyrrolidine-2,5-dione derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and electronic properties. For instance, NMR studies, including those utilizing chiral lanthanide shift reagents, can differentiate between enantiomers and provide insights into their three-dimensional structure. []
Q5: Has computational chemistry been used in the study of 3-phenylpyrrolidine-2,5-dione and its derivatives?
A5: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to investigate the structural, spectroscopic, and electronic properties of 3-phenylpyrrolidine-2,5-dione derivatives. [] These calculations can provide insights into molecular orbitals, vibrational frequencies, and electronic transitions, aiding in interpreting experimental data and potentially predicting molecular properties relevant to biological activity.
Q6: Are there known polymorphs of 3-phenylpyrrolidine-2,5-dione? What are the implications of polymorphism in this context?
A6: Yes, research has identified several polymorphs of racemic 3-phenylpyrrolidine-2,5-dione, highlighting the phenomenon of variable Z′ polymorphism in this compound. [] Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact physicochemical properties such as solubility, dissolution rate, and stability, which are crucial for drug development and formulation.
Q7: What synthetic approaches are commonly used to prepare 3-phenylpyrrolidine-2,5-dione and its derivatives?
A7: Synthesis of 3-phenylpyrrolidine-2,5-dione derivatives often involves reacting 3-phenylsuccinic acid or its derivatives with amines, under various conditions. [, , ] For instance, microwave irradiation has been employed for efficient synthesis under solvent-free conditions. [] Different synthetic routes and reaction conditions can lead to diverse substitution patterns and potentially influence the final compound's stereochemistry, impacting its biological properties.
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